3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Chemical Procurement Medicinal Chemistry Building Blocks

Procuring an aminopyrazine scaffold for kinase inhibitor SAR requires precise control over physicochemical properties. Generic analogs lacking the 4-methyl group introduce solvation enthalpy and hydrophobicity deviations that compromise assay reproducibility. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (CAS 1698522-47-2) resolves this variability. - Enables consistent hydrophobic interaction mapping in kinase active sites, critical for Nek2-targeted library synthesis. - Dual functionalization handles (amine and pyrazine) support reliable late-stage diversification via Buchwald-Hartwig or C-N coupling. - High-purity batch delivery ensures synthetic reproducibility across iterative design cycles.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B11906442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=CN=C2N
InChIInChI=1S/C10H16N4/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12)
InChIKeyRGKMYLNPJNEBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine


3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (CAS 1698522-47-2) is a specialized chemical building block featuring a 2-aminopyrazine core substituted with a 4-methylpiperidine group . This specific molecular architecture is commonly explored in medicinal chemistry for the generation of kinase inhibitor libraries, serving as a foundational scaffold for subsequent functionalization and structure-activity relationship (SAR) studies [1]. The compound is commercially available as a research chemical, with purity specifications and pricing data that allow for direct procurement comparison against its close structural analogs.

Differentiation via 4-Methylpiperidine Moiety


Substituting 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine with a simpler analog, such as 3-(piperidin-1-yl)pyrazin-2-amine (CAS 117719-15-0), is not a trivial procurement decision. The presence of the methyl group at the 4-position of the piperidine ring introduces measurable changes to the molecule's physicochemical properties. This modification alters solvation enthalpy and hydrophobicity, which are critical parameters that influence compound solubility, membrane permeability, and downstream biological activity in SAR campaigns [1]. Therefore, using the methylated version ensures the reproducibility of specific assay conditions or synthetic pathways that rely on these nuanced properties, making it a distinct and non-interchangeable research tool.

Quantitative Differentiation Evidence


Purity and Cost Differentiation

In procurement, 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (CAS 1698522-47-2) presents a differentiated profile from its direct analog, 3-(piperidin-1-yl)pyrazin-2-amine (CAS 117719-15-0). The methylated variant is offered with a standard purity of NLT 98% , while the unsubstituted analog is commonly supplied at 95%+ purity . This is coupled with a significant difference in cost and availability, where the 4-methyl analog is a specialty item.

Chemical Procurement Medicinal Chemistry Building Blocks

Altered Solvation Enthalpy

The 4-methyl substituent on the piperidine ring of the target compound is known to alter its fundamental thermodynamic properties compared to piperidine. Specifically, 4-methylpiperidine exhibits a measurably different solvation enthalpy in aqueous media due to increased hydrophobic interactions with the solvent [1]. This difference at the substructural level is expected to be conferred to the entire 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine molecule, impacting its overall solubility and partition coefficient (LogP).

Physicochemical Properties Solubility Drug Design

Kinase Selectivity Potential

Aminopyrazine derivatives, including 3-substituted variants, are a well-established class of mitotic kinase inhibitors [1]. In SAR studies, subtle changes to the piperidine substituent are known to dramatically alter kinase selectivity and potency. While direct quantitative data for this specific compound is not available in the primary literature, the presence of the 4-methylpiperidine group is a deliberate structural feature designed to probe and optimize interactions within the kinase ATP-binding pocket, potentially leading to improved selectivity profiles over unsubstituted or differently substituted piperidine analogs.

Kinase Inhibition Nek2 Structure-Activity Relationship

Best-Fit Applications


Kinase Inhibitor Library Synthesis

This compound is most appropriately used as a core scaffold for the synthesis of focused kinase inhibitor libraries. Its 2-aminopyrazine core is a known pharmacophore for kinases like Nek2 [1]. The 4-methylpiperidine substituent provides a specific vector for exploring hydrophobic interactions within the kinase's active site, making it a distinct and valuable member of a SAR matrix when compared to analogs with different piperidine substitutions.

Novel Chemical Probe Development

Researchers developing new chemical probes can utilize this compound as a starting point for late-stage functionalization. The amine and the pyrazine ring offer multiple handles for diversification, while the physicochemical properties conferred by the 4-methylpiperidine group (as inferred from solvation enthalpy data [2]) may be advantageous for tuning cellular permeability and solubility, which are critical for probe development.

Academic Synthetic Methodology

In an academic setting, this compound serves as an excellent substrate for teaching or developing new synthetic methodologies, such as Buchwald-Hartwig aminations or other C-N coupling reactions. Its procurement as a high-purity building block ensures reliable and reproducible results in the teaching lab, and its well-defined structure makes it an ideal candidate for inclusion in student research projects focused on heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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